molecular formula C5H11ClFNO2 B2931690 4-Amino-5-fluoropentanoic acid hydrochloride CAS No. 124211-07-0

4-Amino-5-fluoropentanoic acid hydrochloride

Cat. No.: B2931690
CAS No.: 124211-07-0
M. Wt: 171.6
InChI Key: HJMZBGJRFDAOQO-UHFFFAOYSA-N
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Description

4-Amino-5-fluoropentanoic acid hydrochloride is an organic compound with the molecular formula C₅H₁₁ClFNO₂ It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a fluorine atom at the fifth position

Properties

IUPAC Name

4-amino-5-fluoropentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c6-3-4(7)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMZBGJRFDAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoropentanoic acid hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method includes the following steps:

    Fluorination: A precursor such as 4-chloropentanoic acid is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the fifth position.

    Amination: The resulting 5-fluoropentanoic acid is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the fourth position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The primary oxidation pathways involve conversion of the amino group or carbon backbone:

  • Amino group oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the amino group (-NH₂) is oxidized to a nitro group (-NO₂), forming intermediates such as 5-fluoropentanoic acid derivatives .
  • Carbon chain oxidation : The pentanoic acid backbone undergoes oxidation to yield α-keto acids or carboxylic acids. For example, enzymatic oxidation via aminotransferases produces α-keto-5-fluoropentanoic acid .

Key Conditions :

Oxidizing AgentTemperatureProduct
KMnO₄ (acidic)60–80°C5-Fluoropentanoyl chloride
CrO₃RT4-Nitro-5-fluoropentanoic acid

Reduction Reactions

Reductive modifications target the carboxylate or amino groups:

  • Carboxylate reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 4-amino-5-fluoropentanol .
  • Amino group reduction : Catalytic hydrogenation (H₂/Pd) converts the amino group to an amine (-NH₃⁺), forming 5-fluoropentanoic acid derivatives .

Notable Mechanistic Insights :

  • Fluorine’s electronegativity stabilizes transition states during reduction, enhancing reaction rates by 15–20% compared to non-fluorinated analogs .

Substitution Reactions

The fluorine atom at C5 participates in nucleophilic substitution (SN2) or elimination-addition pathways:

  • Fluorine displacement : Treatment with NaN₃ in DMF replaces fluorine with an azide group, forming 4-amino-5-azidopentanoic acid .
  • Enamine formation : Under basic conditions, fluoride elimination generates an α,β-unsaturated enamine intermediate, which reacts with PLP-dependent enzymes (e.g., GABA-AT) to form covalent adducts .

Kinetic Data :

NucleophileSolventRate Constant (k, s⁻¹)
NaN₃DMF0.45 ± 0.03
HSCH₂COO⁻Water0.12 ± 0.01

Enzymatic Interactions

The compound acts as a mechanism-based inactivator for pyridoxal 5′-phosphate (PLP)-dependent enzymes:

  • Schiff base formation : The amino group binds to PLP, forming an external aldimine intermediate .
  • Fluoride elimination : Base-catalyzed deprotonation at C4 triggers fluoride ion release, generating an α,β-unsaturated enamine .
  • Covalent modification : The enamine reacts with active-site lysine residues, irreversibly inhibiting enzymes like human ornithine aminotransferase (hOAT) .

Structural Evidence :

  • X-ray crystallography confirms covalent adduct formation between the enamine intermediate and PLP-Lys292 in hOAT (PDB: 8EZ1) .
  • Mass spectrometry detects ketone metabolites (e.g., 4-amino-5-oxopentanoic acid) during turnover .

Comparative Reactivity

The fluorine atom’s electronic effects differentiate this compound from halogenated analogs:

Property5-Fluoro Derivative5-Chloro Derivative
SN2 Reactivity 1.8× fasterBaseline
pKa (NH₂) 8.28.5
Enamine Stability HighModerate

Scientific Research Applications

4-Amino-5-fluoropentanoic acid (AFPA) and its analogs, including (4S)-4-amino-5-fluoropentanoic acid hydrochloride, are mechanism-based inhibitors (MBIs) of γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . These compounds have applications in scientific research, particularly in understanding enzyme inactivation mechanisms and potentially in developing therapeutics .

Mechanism of Inactivation
AFPA was initially designed as a Michael addition mechanism-based GABA-AT inactivator . However, mechanistic studies revealed that AFPA inactivates GABA-AT through an enamine addition mechanism . This involves the reaction of the Lys329 residue with the imine linkage of an intermediate, releasing an enamine intermediate and forming a covalently bound product .

Inactivation of GABA-AT and hOAT
Cyclopentane-based fluoro-substituted cyclopentane (FCP) exhibits dual inactivation of GABA-AT and hOAT via the same enamine inactivation mechanism . A cyclopentene derivative of FCP, compound 5 , demonstrates improved inactivation efficiency against both GABA-AT and hOAT . Studies have shown that compound 5 primarily inactivates hOAT through noncovalent interactions, unlike with GABA-AT, where covalent binding is more significant .

Applications in Herbicides
Halogen-containing aminocarboxylic acid compounds, including derivatives of 4-amino-5-fluoropentanoic acid, have herbicidal activity, controlling the growth of unwanted plants . These compounds can be formulated as wettable powders, dusts, granules, solutions, emulsifiable concentrates, emulsions, suspension concentrates, and aerosols for application .

GABA Derivatives Targeting Bacterial Transcription
GABA derivatives, such as 4-amino-5-phenoxypentanoate, are designed to target bacterial transcription regulators selectively . These compounds can bind to the effector binding site of GabR, a bacterial transcription factor, and induce DNA distortion similar to the native effector GABA . Selectivity assays have demonstrated high selectivity of 4-phenoxymethyl-GABA for bacterial GabR versus selected eukaryotic enzymes .

Table of Compounds and their Targets

CompoundTargetMechanism
(S)-4-amino-5-fluoropentanoic acid (AFPA)γ-aminobutyric acid aminotransferase (GABA-AT)Enamine addition mechanism
Cyclopentane-based FCP (4 )GABA-AT and human ornithine aminotransferase (hOAT)Enamine inactivation mechanism
Cyclopentene derivative (5 )GABA-AT and hOATImproved inactivation efficiency; primarily noncovalent interaction with hOAT
4-amino-5-phenoxypentanoateBacterial transcription factor GabRBinding to the effector binding site of GabR, inducing DNA distortion
Halogen-containing aminocarboxylic acid derivativesVarious unwanted plantsHerbicidal activity

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloropentanoic acid hydrochloride
  • 4-Amino-5-bromopentanoic acid hydrochloride
  • 4-Amino-5-iodopentanoic acid hydrochloride

Uniqueness

4-Amino-5-fluoropentanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

4-Amino-5-fluoropentanoic acid hydrochloride (AFPA) is a derivative of gamma-aminobutyric acid (GABA) that has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems. This compound is structurally similar to GABA, and its biological activity is primarily linked to its interaction with GABA-related enzymes, notably GABA aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). Understanding the mechanisms of AFPA's action can provide insights into its therapeutic potential in neurological disorders.

AFPA functions as an inhibitor of GABA-AT, an enzyme responsible for the degradation of GABA. The mechanism of inhibition involves the formation of an enamine intermediate, which modifies the enzyme's active site. This process is crucial because it leads to increased levels of GABA in the brain, which can have therapeutic implications for conditions such as epilepsy and anxiety disorders.

Key Findings:

  • Inactivation Efficiency : AFPA exhibits a significant inactivation efficiency against GABA-AT, with studies showing a 10-fold increase in activity compared to other similar compounds. This efficiency is attributed to the compound's ability to form stable intermediates that effectively inhibit the enzyme's function .
  • Selectivity : AFPA has been shown to selectively inhibit bacterial transcription regulators like GabR, which controls GABA metabolism. This selectivity suggests potential applications in targeting specific bacterial pathways without affecting eukaryotic systems .

Biological Activity Data

The biological activity of AFPA can be summarized in the following table:

Activity Effect Reference
Inhibition of GABA-ATIncreases GABA levels
Selective inhibition of GabRModulates bacterial transcription
Interaction with OATPotential dual-target inhibition
Formation of enamine intermediatesEnhances enzyme inactivation

Case Studies

Several studies have highlighted the effects of AFPA on various biological systems:

  • Neuroprotective Effects : A study demonstrated that AFPA administration led to significant increases in GABA levels in animal models, suggesting neuroprotective properties against excitotoxicity associated with conditions like epilepsy .
  • Bacterial Targeting : Research involving AFPA's interaction with GabR revealed that it could distort DNA structures similarly to natural ligands, indicating its potential as a selective agonist for bacterial systems without cross-reactivity in eukaryotic cells .
  • Enzyme Kinetics : Kinetic studies showed that AFPA's interaction with GABA-AT involves complex formation leading to a decrease in enzyme activity over time, which supports its role as a mechanism-based inhibitor .

Q & A

Q. What are the established synthetic routes for 4-amino-5-fluoropentanoic acid hydrochloride, and how can purity be optimized?

The compound is synthesized via fluorination of precursor molecules, often using methods adapted from γ-aminobutyric acid (GABA) analogues. For example, fluorinated pentanoic acid derivatives can be synthesized through nucleophilic substitution or enzymatic catalysis . Purity optimization involves recrystallization, HPLC purification (using C18 columns with mobile phases like methanol-phosphate buffers), and spectroscopic validation (NMR, FTIR). Impurity profiling via mass spectrometry is critical for pharmaceutical-grade synthesis .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

Reverse-phase HPLC with UV detection (e.g., 207 nm wavelength) is widely used, employing columns like Kromasil C18 and phosphate-methanol mobile phases. Derivatization with reagents such as 5-amino salicylic acid enhances detection sensitivity in spectrophotometric assays . For structural confirmation, LC-MS and 19F^{19}\text{F}-NMR are effective for identifying fluorinated byproducts .

Q. How does this compound inhibit γ-aminobutyric acid aminotransferase (GABA-AT)?

The compound acts as a mechanism-based inactivator of GABA-AT, forming a covalent enamine intermediate with the enzyme’s pyridoxal phosphate cofactor. This irreversibly blocks the catalytic site, as demonstrated by kinetic assays showing a partition ratio of 0 (no turnover) . Validation involves measuring residual enzyme activity after pre-incubation with the inhibitor and quantifying inactivation rates via spectrophotometric methods .

Q. What storage conditions are required to maintain the stability of this compound?

Store in airtight, desiccated containers at -20°C to prevent hygroscopic degradation. Avoid exposure to light and heat, as fluorinated compounds are prone to photolytic and thermal decomposition. Periodic stability testing via HPLC is advised for long-term studies .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in enzyme inhibition data for GABA-AT inactivators?

MD studies reveal steric constraints in the GABA-AT active site. For example, analogues with extended alkyl chains fail to inactivate the enzyme due to clashes with a narrow accessory binding pocket, as shown in simulations comparing 4-amino-5-fluoropentanoic acid (AFPA) with longer-chain derivatives . Docking experiments and free-energy calculations can prioritize compounds with optimal fit and binding affinity .

Q. What experimental strategies differentiate between mechanistic (target-specific) and phenotypic effects of this compound in epilepsy models?

Use CRISPR-edited GABA-AT knockout cell lines to isolate target-specific effects. In vivo, combine microdialysis (to measure GABA levels) with behavioral assays in rodent seizure models. Compare results with known GABA-AT inhibitors like vigabatrin to validate mechanism .

Q. How can derivatization improve the detection or bioavailability of this compound?

Prodrug strategies, such as esterification of the carboxylic acid group, enhance blood-brain barrier penetration. For detection, fluorescein tagging enables real-time tracking in cellular assays. Validate derivatization efficacy via LC-MS and in vitro permeability models (e.g., Caco-2 monolayers) .

Q. What challenges arise in formulating this compound for preclinical studies, and how are they addressed?

Poor aqueous solubility can be mitigated using cyclodextrin complexes or lipid nanoparticles. Stability in physiological buffers is assessed via accelerated degradation studies (e.g., pH 7.4 at 37°C). Bioavailability is tested using pharmacokinetic profiling in rodent models .

Q. How do researchers evaluate the environmental and cellular toxicity of this compound?

Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in primary hepatocytes. Environmental impact is assessed using OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC50_{50}). Fluorine-specific probes monitor bioaccumulation in ecological models .

Q. What computational tools predict metabolite interactions of this compound in mammalian systems?

Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., deamination or glucuronidation products). Validate predictions with in vitro liver microsome assays and HR-MS .

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